molecular formula C15H13N3O3S B5542672 N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-nitrobenzohydrazide

N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-nitrobenzohydrazide

Cat. No.: B5542672
M. Wt: 315.3 g/mol
InChI Key: YONPKDUJLBXBAJ-MHWRWJLKSA-N
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Description

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzohydrazide core with a nitro group and a methylsulfanyl-substituted phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-nitrobenzohydrazide typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with 3-nitrobenzohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Aminobenzohydrazide derivatives.

    Substitution: Various substituted benzohydrazide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-nitrobenzohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity. The methylsulfanyl group can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
  • N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-nitrobenzohydrazide is unique due to the presence of both a nitro group and a methylsulfanyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-22-14-7-5-11(6-8-14)10-16-17-15(19)12-3-2-4-13(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONPKDUJLBXBAJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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